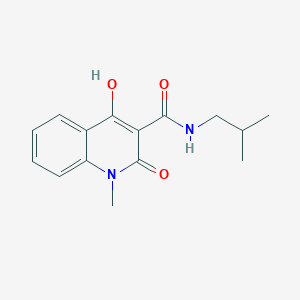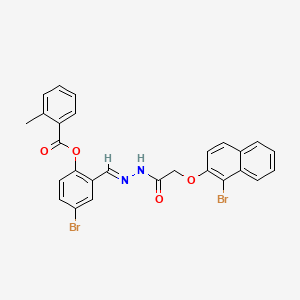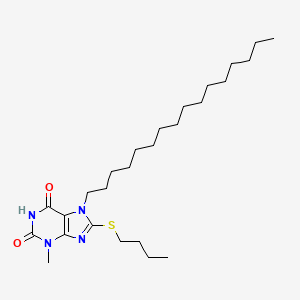
3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is an organic compound with the molecular formula C16H18O5 and a molecular weight of 290.319 g/mol . This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, along with two propanoic acid groups attached to the naphthalene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further chemical reactions to introduce the propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes, often using supported metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient hydrogenation and subsequent functionalization .
化学反应分析
Types of Reactions
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
相似化合物的比较
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with a similar naphthalene core but lacking the propanoic acid groups.
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Another similar compound with a single carboxylate group.
Uniqueness
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is unique due to the presence of two propanoic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
61555-24-6 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC 名称 |
3-[2-(2-carboxyethyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C16H18O5/c17-13(18)6-9-16(10-7-14(19)20)8-5-11-3-1-2-4-12(11)15(16)21/h1-4H,5-10H2,(H,17,18)(H,19,20) |
InChI 键 |
MOGCSEHNUALSOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000259.png)
![N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B12000267.png)



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)



![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)
